![molecular formula C19H24N2O4S2 B2744239 1-phenyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide CAS No. 946249-67-8](/img/structure/B2744239.png)
1-phenyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide
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Overview
Description
1-phenyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide is a useful research compound. Its molecular formula is C19H24N2O4S2 and its molecular weight is 408.53. The purity is usually 95%.
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Scientific Research Applications
Medicinal Chemistry Applications
Research on similar tetrahydroquinoline derivatives has shown a variety of biological activities. For instance, derivatives have been studied for their renal vasodilation activity, revealing potent DA1 agonistic activities and suggesting potential applications in treating renal vascular diseases (H. Anan et al., 1996). Another study focused on synthesizing and characterizing new ligands and their Co(III) complexes, exploring their potential in biochemical applications (H. Mutlu, G. Irez, 2008).
Inhibitory Activities
Tetrahydroisoquinoline sulfonamides have been evaluated for their inhibitory potency and selectivity, with applications in drug discovery for targeting specific enzymes. For example, certain derivatives have shown remarkable potency and selectivity as inhibitors of phenylethanolamine N-methyltransferase (PNMT), an enzyme involved in the biosynthesis of epinephrine, which could lead to new therapeutic agents for cardiovascular diseases (G. L. Grunewald et al., 2005).
Chemical Synthesis and Material Science
Research into the structural aspects and synthesis of sulfonamide derivatives has provided insights into their supramolecular assembly, crucial for developing new materials with specific properties. A study on nimesulidetriazole derivatives, for example, examined their crystal structures and intermolecular interactions, contributing to our understanding of molecular assembly in solid states (Tanusri Dey et al., 2015).
Antioxidant, Antifungal, and Antibacterial Activities
Arylsulfonamide-based quinolines have been synthesized and evaluated for their biological activities, showing promising antioxidant, antifungal, and antibacterial properties. This highlights the potential of such compounds in developing new treatments for infections and diseases caused by oxidative stress (L. Jyothish Kumar, V. Vijayakumar, 2017).
Mechanism of Action
Target of Action
It’s known that similar compounds have been used in the synthesis of drugs that target specific receptors, such as the sphingosine-1-phosphate receptor .
Mode of Action
It’s known that similar compounds can act as strong electron-withdrawing p-type dopants .
Biochemical Pathways
Similar compounds have been used in the mannich reaction for the stereoselective synthesis of β-amino acids .
Pharmacokinetics
A similar compound has shown significant oral bioavailability .
Result of Action
Similar compounds have shown inhibitory effects on certain protein tyrosine phosphatases .
Action Environment
It’s known that similar compounds are sensitive to moisture .
properties
IUPAC Name |
1-phenyl-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S2/c1-2-13-27(24,25)21-12-6-9-17-10-11-18(14-19(17)21)20-26(22,23)15-16-7-4-3-5-8-16/h3-5,7-8,10-11,14,20H,2,6,9,12-13,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJMZMXBMYUFDSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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